![molecular formula C11H14FNO3 B290763 N-(2,2-dimethoxyethyl)-2-fluorobenzamide](/img/structure/B290763.png)
N-(2,2-dimethoxyethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-2-fluorobenzamide, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
N-(2,2-dimethoxyethyl)-2-fluorobenzamide works by binding to the catalytic domain of PARP-1, which prevents it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. Additionally, N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been found to inhibit the activation of NF-κB, a protein that is involved in inflammation.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,2-dimethoxyethyl)-2-fluorobenzamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this protein. Additionally, N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been found to have low toxicity in animal studies. However, one limitation of using N-(2,2-dimethoxyethyl)-2-fluorobenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,2-dimethoxyethyl)-2-fluorobenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,2-dimethoxyethyl)-2-fluorobenzamide in cancer treatment. Finally, there is potential for the development of new derivatives of N-(2,2-dimethoxyethyl)-2-fluorobenzamide with improved solubility and bioavailability.
Synthesemethoden
N-(2,2-dimethoxyethyl)-2-fluorobenzamide can be synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with 2,2-dimethoxyethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ammonia to form N-(2,2-dimethoxyethyl)-2-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been shown to have potential applications in biomedical research. It has been found to inhibit the activity of a protein called PARP-1, which is involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
Molekularformel |
C11H14FNO3 |
---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
N-(2,2-dimethoxyethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C11H14FNO3/c1-15-10(16-2)7-13-11(14)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
CMUHYNAQINYHFQ-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CC=CC=C1F)OC |
Kanonische SMILES |
COC(CNC(=O)C1=CC=CC=C1F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.